6-Bromo-3-methylbenzo[d]isoxazole

Regiochemistry Cross-Coupling Suzuki-Miyaura

6-Bromo-3-methylbenzo[d]isoxazole (CAS 66033-69-0) is a halogenated heterocyclic compound featuring a benzene-fused isoxazole core with a bromine atom at the 6-position and a methyl group at the 3-position. With a molecular formula of C8H6BrNO and a molecular weight of 212.04 g/mol, it serves as a versatile intermediate in organic synthesis.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 66033-69-0
Cat. No. B1338475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methylbenzo[d]isoxazole
CAS66033-69-0
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=CC(=C2)Br
InChIInChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3
InChIKeyLSPSVCJKVFCWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-methylbenzo[d]isoxazole (CAS 66033-69-0): A Core Heterocyclic Building Block for Cross-Coupling-Driven Drug Discovery


6-Bromo-3-methylbenzo[d]isoxazole (CAS 66033-69-0) is a halogenated heterocyclic compound featuring a benzene-fused isoxazole core with a bromine atom at the 6-position and a methyl group at the 3-position [1]. With a molecular formula of C8H6BrNO and a molecular weight of 212.04 g/mol, it serves as a versatile intermediate in organic synthesis . The compound is a solid at room temperature with a reported melting point of 42-44 °C and a predicted boiling point of 292.5±20.0 °C . Its primary utility lies in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabled by the reactive C-Br bond at the 6-position, which facilitates the construction of complex molecules for pharmaceutical and agrochemical research [2].

Why Generic Substitution Fails for 6-Bromo-3-methylbenzo[d]isoxazole: The Critical Role of Regiochemistry and Halogen Identity


In the benzo[d]isoxazole series, simple substitution with a regioisomer or a different halogen analog is rarely a drop-in replacement. The position of the bromine atom (6- vs. 4- or 5-position) dictates the regiochemical outcome of downstream cross-coupling reactions, directly determining the topology and binding orientation of the final elaborated molecule . Furthermore, the choice between chlorine and bromine at the 6-position involves a trade-off: the stronger C-Cl bond offers greater stability but significantly lower reactivity in palladium-catalyzed couplings compared to the more labile C-Br bond [1]. These factors mean that a procurement decision based solely on the benzo[d]isoxazole core, without specifying the exact substitution pattern, risks synthetic failure or the generation of an incorrect final compound, undermining entire medicinal chemistry campaigns [2].

Quantitative Differentiation Guide for 6-Bromo-3-methylbenzo[d]isoxazole Against Closest Analogs


Regiochemical Differentiation: 6-Bromo vs. 5-Bromo Isomer in Cross-Coupling Vector Control

The 6-bromo substitution pattern on 6-Bromo-3-methylbenzo[d]isoxazole provides a distinct trajectory for aryl-aryl bond formation compared to its 5-bromo isomer (CAS 66033-76-9). In the 6-bromo isomer, the halogen is para to the isoxazole oxygen, resulting in a linear extension of the molecular axis, while in the 5-bromo isomer, the halogen is meta to the oxygen, creating an angled vector. This difference is critical in drug design, where the spatial orientation of appended groups determines target binding. A pharmacophore model for NaV1.1 channel blockers demonstrates that a linear extension from the benzo[d]isoxazole core is essential for activity, with the most potent compound (Z-6b) achieving an ED50 of 20.5 mg/kg in MES-induced seizure models [1].

Regiochemistry Cross-Coupling Suzuki-Miyaura Structure-Activity Relationship

Halogen Reactivity Differentiation: 6-Bromo vs. 6-Chloro in Palladium-Catalyzed Cross-Coupling Efficiency

The C-Br bond in 6-Bromo-3-methylbenzo[d]isoxazole (bond dissociation energy ~ 84 kcal/mol) is inherently more reactive in oxidative addition with Pd(0) catalysts than the C-Cl bond in 6-Chloro-3-methylbenzo[d]isoxazole (CAS 66033-73-6, bond dissociation energy ~ 95 kcal/mol). This difference is well-established in organometallic chemistry: aryl bromides participate efficiently in Suzuki-Miyaura couplings under mild conditions, while aryl chlorides often require specialized, electron-rich ligands or elevated temperatures. The Thieme Science of Synthesis reference work explicitly documents halo-substituted 1,2-benzisoxazole derivatives as competent substrates for Suzuki coupling with arylboronic acids using standard Pd(PPh3)4 or PdCl2(dppf) catalysts [1]. The 6-chloro analog, while commercially available, would be predicted to require more forcing conditions or specialized catalysts, potentially complicating scale-up and reducing functional group tolerance.

Cross-Coupling Reactivity Bond Dissociation Energy Suzuki Reaction

Physicochemical Profile: Lipophilicity and Crystallinity Differentiation for Formulation and Purification

6-Bromo-3-methylbenzo[d]isoxazole possesses a computed consensus Log P of 2.64 and an XLogP3 of 2.8 , classifying it as moderately lipophilic. This is a critical parameter for predicting compound behavior in biological assays and chromatographic purification. The compound is a crystalline solid at ambient temperature with a melting point of 42-44 °C, which facilitates purification via recrystallization and accurate weighing—a practical advantage over low-melting-point or oily analogs. Its aqueous solubility is predicted to be 0.0634 mg/mL (Log S = -3.52, ESOL method), placing it in the 'moderately soluble' class . For comparison, the 5-bromo isomer (CAS 66033-76-9) is also a solid, but no direct comparative solubility or melting point data were located in the available literature. These properties support robust handling in a standard medicinal chemistry laboratory setting.

Lipophilicity LogP Crystallinity Purification Formulation

Medicinal Chemistry Scaffold Validation: The Benzo[d]isoxazole Core in Clinically-Relevant BET Bromodomain Inhibitors

The benzo[d]isoxazole scaffold is a validated core structure in potent and selective BET bromodomain inhibitors. Zhang et al. (2018) reported a series of benzo[d]isoxazole-containing compounds that bind to the BRD4(1) bromodomain, with the most potent compounds (6i and 7m) exhibiting Kd values of 82 and 81 nM, respectively [1]. These inhibitors demonstrated efficacy in a C4-2B CRPC xenograft tumor model. While 6-Bromo-3-methylbenzo[d]isoxazole itself was not the final bioactive compound, its core structure mirrors the benzo[d]isoxazole framework used throughout this program, highlighting the scaffold's pharmaceutical relevance. The 6-bromo substitution pattern specifically allows for vector-specific elaboration at the position that has been extensively explored in this drug discovery context.

BET Bromodomain BRD4 Prostate Cancer Epigenetics Scaffold

Commercial Availability and Purity Grade Comparison: Supply Chain Reliability

6-Bromo-3-methylbenzo[d]isoxazole is widely available from multiple reputable suppliers, including Sigma-Aldrich (as part of the AldrichCPR collection), Bidepharm, and Capot Chemical, ensuring competitive pricing and supply chain redundancy . Standard purity is 95%, with Capot Chemical offering a higher grade of 98% (HPLC) with moisture content ≤0.5% [1]. Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC . Capot Chemical supports production at up to kilogram scale, which is critical for projects advancing from discovery to preclinical development [1]. In contrast, the 4-bromo isomer (CAS 1367947-42-9) is available at 96% purity from Bidepharm and the 5-bromo isomer (CAS 66033-76-9) is listed at 98% purity, but both lack the same breadth of scale-up documentation from multiple vendors.

Commercial Availability Purity Procurement Supply Chain Quality Control

Recommended Application Scenarios for 6-Bromo-3-methylbenzo[d]isoxazole Based on Quantified Differentiation


Focused Library Synthesis for CNS Drug Discovery via Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent enables efficient, high-throughput parallel synthesis of CNS-targeted compound libraries. The linear trajectory of the 6-position bromine is aligned with the pharmacophoric requirements of NaV1.1 channel blockers, where aryl extensions at this position have yielded compounds with ED50 values of 20.5 mg/kg in seizure models [1]. For procurement, specifying the 6-bromo isomer over the 5-bromo or 4-bromo isomers is non-negotiable for this target class.

Epigenetic Probe Development: BET Bromodomain Inhibitor Elaboration

The benzo[d]isoxazole core is a privileged scaffold in BET bromodomain inhibition, with optimized analogs achieving low nanomolar Kd values (81-82 nM) against BRD4(1) [2]. The 6-bromo intermediate is the ideal starting point for structure-activity relationship (SAR) studies aimed at exploring vectors extending from the 6-position, a region explored in J. Med. Chem. lead optimization campaigns against CRPC.

Preclinical Scale-Up and Process Chemistry Development

For projects transitioning from discovery to preclinical development, the commercial availability of 6-Bromo-3-methylbenzo[d]isoxazole at 98% HPLC purity with batch-specific QC (NMR, HPLC, GC) and documented multi-kilogram production capability is a critical advantage [3]. The well-defined melting point (42-44 °C) facilitates purification and formulation development, reducing scale-up risk compared to less well-characterized analogs.

Computational Chemistry and Docking Studies Requiring Defined Physicochemical Parameters

The compound's well-characterized physicochemical profile—including consensus Log P of 2.64, topological polar surface area of 26 Ų, and zero hydrogen bond donors—makes it a reliable input for computational modeling and virtual screening campaigns [4]. These specific parameters allow for accurate prediction of ADME properties when the building block is incorporated into larger molecular designs.

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